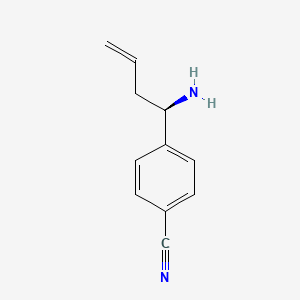
(R)-4-(1-Aminobut-3-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminobut-3-en-1-yl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, featuring an amino group and a butenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminobut-3-en-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with benzonitrile and an appropriate butenylamine derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)benzonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Aminobut-3-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzonitrile or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
®-4-(1-Aminobut-3-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-4-(1-Aminobut-3-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: Similar structure with an additional methoxy group.
®-4-(1-Aminobut-3-en-1-yl)-3-methylbenzonitrile: Similar structure with a methyl group substitution.
Uniqueness
®-4-(1-Aminobut-3-en-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both an amino and nitrile group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
4-[(1R)-1-aminobut-3-enyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h2,4-7,11H,1,3,13H2/t11-/m1/s1 |
Clé InChI |
BHNVHJIEUVAILW-LLVKDONJSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC=C(C=C1)C#N)N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


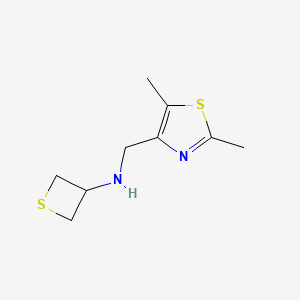
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
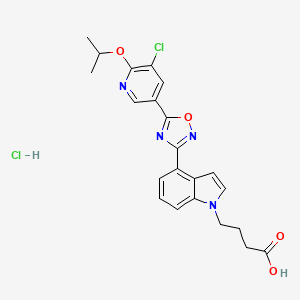

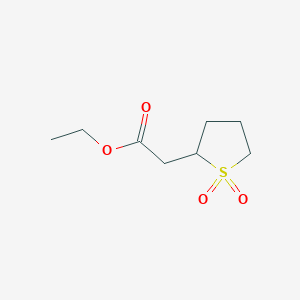
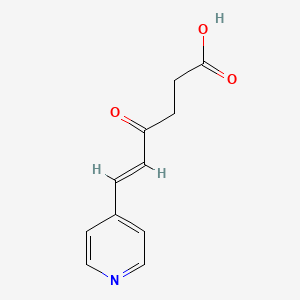
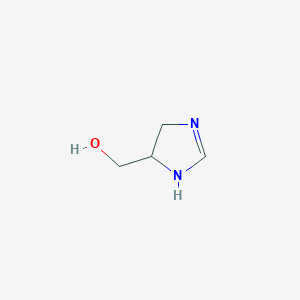
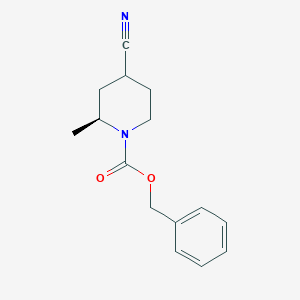

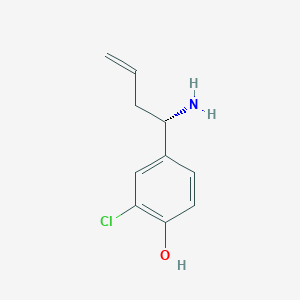
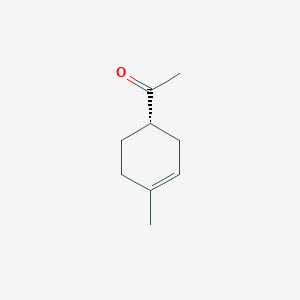

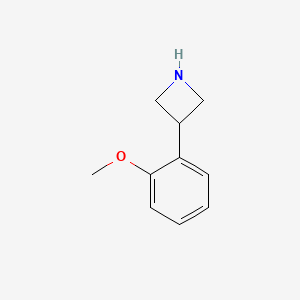
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
